Cas no 1179904-89-2 (2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide)
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide
- 2-(4-bromopyrazol-1-yl)-N-methylacetamide
- Ambcb4035112
- KB-222307
- MolPort-014-450-813
- BS-37077
- CS-0335132
- DB-099864
- SCHEMBL17605717
- 1179904-89-2
- DTXSID00598856
- G73648
- AKOS010135152
- MFCD12819524
-
- MDL: MFCD12819524
- Inchi: 1S/C6H8BrN3O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4H2,1H3,(H,8,11)
- InChI Key: TWHACBMAWLNUBF-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)CC(NC)=O
Computed Properties
- Exact Mass: 216.98507g/mol
- Monoisotopic Mass: 216.98507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 46.9Ų
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B673840-50mg |
2-(4-bromo-1H-pyrazol-1-yl)-N-methylacetamide |
1179904-89-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B673840-100mg |
2-(4-bromo-1H-pyrazol-1-yl)-N-methylacetamide |
1179904-89-2 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B673840-500mg |
2-(4-bromo-1H-pyrazol-1-yl)-N-methylacetamide |
1179904-89-2 | 500mg |
$ 230.00 | 2022-06-06 | ||
| Ambeed | A324630-100mg |
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide |
1179904-89-2 | 98% | 100mg |
$49.0 | 2024-04-26 | |
| Ambeed | A324630-250mg |
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide |
1179904-89-2 | 98% | 250mg |
$82.0 | 2024-04-26 | |
| Ambeed | A324630-1g |
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide |
1179904-89-2 | 98% | 1g |
$163.0 | 2024-04-26 | |
| Ambeed | A324630-5g |
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide |
1179904-89-2 | 98% | 5g |
$657.0 | 2024-04-26 | |
| Chemenu | CM275853-1g |
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide |
1179904-89-2 | 95% | 1g |
$218 | 2023-02-03 | |
| Chemenu | CM275853-5g |
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide |
1179904-89-2 | 95% | 5g |
$486 | 2023-02-03 | |
| 1PlusChem | 1P008VZK-1g |
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide |
1179904-89-2 | 95% | 1g |
$164.00 | 2025-02-24 |
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide Suppliers
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide
Recent Advances in the Study of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide (CAS: 1179904-89-2)
2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide (CAS: 1179904-89-2) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its pyrazole core and bromo substituent, has been the subject of various studies aimed at exploring its pharmacological properties and synthetic utility. The following report summarizes the latest research findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.
Recent studies have focused on the synthesis and optimization of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide, with particular emphasis on its role as a key intermediate in the development of novel therapeutic agents. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, to functionalize the pyrazole ring and introduce diverse substituents. These modifications have enabled the exploration of structure-activity relationships (SAR) and the identification of derivatives with enhanced biological activity.
One of the most notable findings is the compound's potential as a modulator of kinase activity. Preliminary in vitro assays have demonstrated that 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide and its derivatives exhibit inhibitory effects on specific kinases involved in inflammatory and oncogenic pathways. These results suggest its potential utility in the treatment of diseases such as cancer and autoimmune disorders. Further mechanistic studies are underway to elucidate the precise molecular interactions and downstream effects of these inhibitors.
In addition to its kinase-modulating properties, 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide has been investigated for its role in the synthesis of heterocyclic compounds. The bromo substituent on the pyrazole ring provides a versatile handle for further chemical transformations, making it a valuable building block in medicinal chemistry. Recent publications have reported its use in the construction of fused heterocycles, which are often associated with diverse pharmacological activities.
Despite these promising developments, challenges remain in the optimization of 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide for clinical applications. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed through systematic medicinal chemistry efforts. Collaborative research initiatives between academia and industry are expected to play a crucial role in overcoming these hurdles and advancing the compound toward preclinical development.
In conclusion, 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide (CAS: 1179904-89-2) represents a promising scaffold in drug discovery, with demonstrated potential in kinase inhibition and heterocyclic synthesis. Continued research efforts are likely to uncover new applications and optimize its pharmacological profile, paving the way for its eventual translation into therapeutic agents. This compound exemplifies the intersection of chemical innovation and biological relevance, underscoring its importance in contemporary medicinal chemistry.
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